IDO1 Inhibition Potency: 1,2,3,5-Tetrahydroindolizine-1,5-dione vs. Clinical-Stage IDO1 Inhibitors
1,2,3,5-Tetrahydroindolizine-1,5-dione inhibits recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 3.18 µM (3180 nM) in an enzymatic assay using L-tryptophan as substrate [1]. This value places it in the moderate potency range compared to advanced clinical candidates. For context, the clinical-stage inhibitor Epacadostat exhibits an enzymatic IC₅₀ of approximately 10–72 nM [2], and Linrodostat demonstrates sub-nanomolar potency (IC₅₀ 1.1–1.7 nM) . Notably, the target compound's potency is comparable to or better than some 1H-indole-4,7-dione IDO1 inhibitors that show micromolar IC₅₀ values [3].
| Evidence Dimension | IDO1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3.18 µM (3180 nM) |
| Comparator Or Baseline | Epacadostat: 0.01–0.072 µM; Linrodostat: 0.0011–0.0017 µM; Indole-4,7-diones: ~µM range |
| Quantified Difference | Target compound is ~44–318× less potent than clinical candidates but retains measurable micromolar activity. |
| Conditions | Recombinant human IDO1, L-tryptophan substrate, 45 min incubation |
Why This Matters
This established IDO1 inhibition fingerprint allows researchers to use 1,2,3,5-tetrahydroindolizine-1,5-dione as a validated tool compound or as a starting scaffold for medicinal chemistry optimization campaigns targeting IDO1-mediated immunosuppression.
- [1] BindingDB. BDBM50550888 (CHEMBL4749277). IC₅₀ = 3.18E+3 nM. Inhibition of recombinant human IDO1. View Source
- [2] TargetMol. Epacadostat (INCB 024360). IC₅₀ = 71.8 nM (enzymatic). View Source
- [3] ScienceDirect. Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as IDO1 inhibitors. Bioorg Med Chem. 2019. View Source
